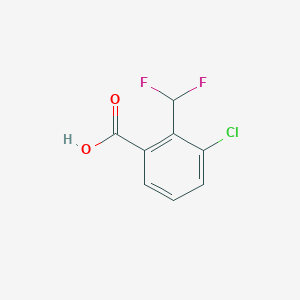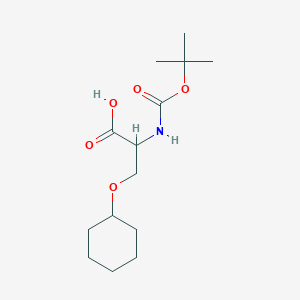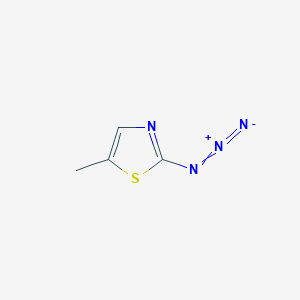
3-(3-Methylbutyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbutyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Methylbutyl)azetidine, often involves the cyclization of suitable precursors. . This reaction is efficient but can be challenging due to the inherent strain in the azetidine ring.
Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the formation of azetidines from aziridines . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cyclization reactions under controlled conditions. The use of solid supports and microwave irradiation can enhance the efficiency and yield of these reactions . Additionally, the polymerization of azetidines can be controlled through cationic and anionic mechanisms, allowing for the production of polyamines with various structures .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbutyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can open the azetidine ring, resulting in the formation of amines and other derivatives.
Substitution: Azetidines can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of N-substituted azetidines.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, amines, and N-substituted azetidines. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(3-Methylbutyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbutyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in azetidines facilitates their reactivity, allowing them to participate in a wide range of chemical reactions. This reactivity is often exploited in the design of pharmaceuticals and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(3-Methylbutyl)azetidine include aziridines and other azetidines with different substituents . These compounds share the characteristic ring strain and reactivity of azetidines but differ in their specific chemical properties and applications.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other azetidines or aziridines may not be suitable .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
DVGDIZWHKCYIRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)
![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)

